molecular formula C24H31N3O3 B11000921 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B11000921
M. Wt: 409.5 g/mol
InChI Key: SBCOUEDFHYVSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A pyrido[4,3-b]indole core substituted with a methoxy group at position 6.
  • A 4-oxobutanamide side chain at position 2 of the pyridoindole system.
  • A cyclohex-1-en-1-ylethyl group attached to the amide nitrogen.

The methoxy group may enhance lipophilicity and metabolic stability, while the cyclohexenyl substituent introduces steric bulk and hydrophobicity.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C24H31N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h5,7-8,15,26H,2-4,6,9-14,16H2,1H3,(H,25,28)

InChI Key

SBCOUEDFHYVSPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps, including the formation of the cyclohexene ring, the pyridoindole core, and the final coupling to form the butanamide group. Common synthetic routes may involve:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Synthesis of the Pyridoindole Core: This step may involve the use of indole derivatives and specific reagents to form the tetrahydropyridoindole structure.

    Coupling Reactions: The final step involves coupling the cyclohexene and pyridoindole intermediates with a butanamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain pyridoindole derivatives can act as effective inhibitors of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Similar analogs have demonstrated the ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the tetrahydropyrido moiety is thought to enhance these protective effects .

3. Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, the compound may possess anti-inflammatory properties. Research into related compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is crucial for optimizing its pharmacological properties. Modifications to the cyclohexene and pyridoindole moieties can significantly influence its biological activity. For example:

ModificationEffect on Activity
Altering substituents on the pyridoindole ringCan enhance anticancer potency
Changing the length of the ethyl chainMay improve bioavailability
Substituting different functional groupsCan affect anti-inflammatory efficacy

Case Studies

Case Study 1: Anticancer Evaluation
A study evaluated a series of compounds derived from similar structures in vitro against various cancer cell lines (e.g., breast and colon cancer). The results indicated that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity .

Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of compounds with similar indole structures in animal models of neurodegeneration. These studies showed a reduction in neuronal loss and inflammation markers following treatment with these compounds .

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyridoindole vs. Pyrimidoindole Derivatives
  • Target Compound : Contains a pyrido[4,3-b]indole core.
  • Analog () : Features a pyrimido[5,4-b]indole system with a thioacetamide side chain .
    • Impact : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Sulfur in the thioacetamide may enhance interactions with metal ions or cysteine residues in enzymes.
Positional Isomerism
  • Analog () : Utilizes a pyrido[3,4-b]indole core .
    • Impact : Shifts in nitrogen positioning within the heterocycle can drastically affect binding affinity to biological targets. For example, pyrido[3,4-b]indoles are often associated with kinase inhibition, whereas pyrido[4,3-b]indoles may favor GPCR modulation.

Substituent Variations on the Amide Nitrogen

Compound Amide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Cyclohex-1-en-1-ylethyl ~453.5 (estimated) High lipophilicity; steric bulk
N-(4-Iodophenyl) Analog () 4-Iodophenyl 503.34 Enhanced halogen bonding; higher mass
N-(Naphthalen-1-yl) Analog () Naphthalen-1-yl ~480.5 (estimated) Aromatic stacking potential
N-Cyclopentyl Analog () Cyclopentyl ~423.4 (estimated) Moderate lipophilicity; conformational rigidity

Key Observations :

Side Chain and Functional Group Modifications

4-Oxobutanamide vs. Thioacetamide
  • Target Compound : Contains a 4-oxobutanamide linker.
  • Analog () : Substitutes oxygen with sulfur in a thioacetamide group .
    • Impact : Sulfur’s larger atomic radius and lower electronegativity could reduce hydrogen-bonding capacity but enhance metal coordination or hydrophobic interactions.
Methoxy Substitution
  • The 8-methoxy group on the pyridoindole core is conserved in the target compound and its iodophenyl analog () . This group likely contributes to:
    • Increased metabolic stability by blocking oxidative degradation at the indole ring.
    • Enhanced electron-donating effects, modulating aromatic interactions with target proteins.

Challenges :

  • The cyclohexenylethyl group in the target compound may require specialized protecting groups during synthesis to prevent undesired ring-opening reactions.
  • demonstrates high yields (82%) for similar amide couplings using HATU, suggesting robustness in analogous syntheses .

Physicochemical and Pharmacokinetic Properties (Estimated)

Property Target Compound N-(4-Iodophenyl) Analog N-Cyclopentyl Analog
Molecular Weight ~453.5 503.34 ~423.4
logP (Predicted) ~3.8 ~4.2 ~3.2
PSA (Ų) ~90 ~85 ~80
Solubility (mg/mL) Low Very Low Moderate

Notes:

  • The target compound’s cyclohexenylethyl group increases logP compared to cyclopentyl analogs, suggesting better membrane permeability but poorer aqueous solubility.
  • The iodophenyl analog’s high molecular weight and halogen content may limit oral bioavailability .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Molecular Structure

  • Chemical Name : this compound
  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 374.49 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

Structural Features

The compound features a cyclohexene moiety linked to a pyridoindole structure, which may contribute to its biological activity. The presence of methoxy and oxobutanamide groups suggests potential interactions with various biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Neuroprotective Effects : Compounds containing pyridoindole derivatives have shown neuroprotective properties in various studies. For instance, derivatives have been reported to enhance neuronal repair and promote neurite outgrowth after nerve injuries .
  • Antioxidant Activity : Many related compounds demonstrate significant antioxidant properties, which are crucial for protecting cells from oxidative stress .
  • Anticancer Activity : Some derivatives have been noted for their selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Activity

A study focusing on methylene-cycloalkylacetate (MCA) demonstrated that related compounds could enhance neuronal repair mechanisms. The findings indicated that these compounds did not adversely affect liver or kidney functions in animal models, highlighting their safety profile .

Antioxidant and Cytotoxic Effects

Research on novel thiourea derivatives revealed significant antioxidant activity comparable to standard antioxidants like ascorbic acid. Additionally, these compounds exhibited notable cytotoxicity against cancer cell lines .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Methylene-cycloalkylacetateNeuroprotective
Thiourea derivativeAntioxidant & Cytotoxic
Pyridoindole derivativesNeuroprotective & Anticancer

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclohexene Moiety : Starting materials undergo cyclization reactions.
  • Pyridoindole Synthesis : This involves multi-step reactions to construct the indole framework.
  • Final Coupling : The cyclohexene and pyridoindole components are coupled through amide formation.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the compound may interact with neurotransmitter receptors or inhibit specific enzymes involved in neurodegeneration or cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.